3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide
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Overview
Description
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chloro, ethoxy, and benzamide groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide typically involves multi-step organic reactionsThe final step involves the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl group under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the original chloro or ethoxy groups .
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For its potential biological activity, including antimicrobial and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide include other benzamide derivatives with different substituents, such as:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- Indole derivatives with various biological activities .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and related research findings.
- Molecular Formula : C20H23Cl2NO4S
- Molecular Weight : 476.4 g/mol
- CAS Number : 880392-01-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate various biochemical pathways, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It may interact with receptors that regulate apoptosis and cell cycle progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 0.237 | |
TNBC (Triple-negative breast cancer) | 0.250 | |
A549 (Lung) | 0.300 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated moderate activity against several bacterial strains, which could be relevant for treating infections caused by resistant bacteria.
Case Studies
- In Vivo Studies : In animal models, the compound exhibited significant anti-tumor activity when administered in controlled doses. Tumor size reduction was noted after treatment over several weeks, suggesting a potential for clinical application in oncology.
- Combination Therapy : In combination with other chemotherapeutic agents, this compound enhanced the overall efficacy of treatment regimens in preclinical studies, indicating its potential as an adjunct therapy.
Properties
Molecular Formula |
C23H27Cl2NO4S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H27Cl2NO4S/c1-4-30-22-20(24)11-18(12-21(22)25)23(27)26(19-9-10-31(28,29)14-19)13-16-5-7-17(8-6-16)15(2)3/h5-8,11-12,15,19H,4,9-10,13-14H2,1-3H3 |
InChI Key |
RXXATGNMIRJAOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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